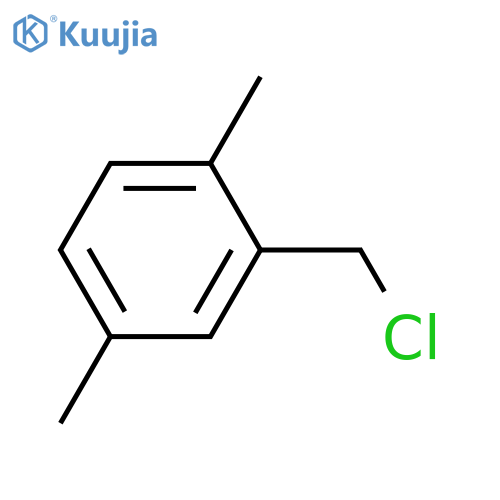

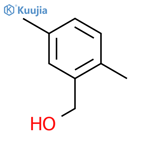

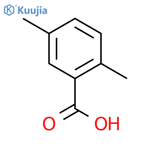

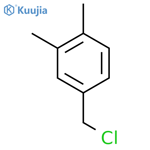

An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons

,

Journal of the Chilean Chemical Society,

2013,

58(4),

2196-2199